Bienvenue dans la boutique en ligne BenchChem!

N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine

Lipophilicity Blood–Brain Barrier Penetration ADME

N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine (CAS 1250350-65-2) is a differentiated tertiary amine scaffold for CNS drug discovery and LOXL2-targeted oncology research. Unlike the polar primary amine analog (2-chloropyridin-4-yl)methanamine (LogP ~1.2, TPSA 38.9 Ų), this compound's N-propyl and N-cyclopropyl substitutions elevate LogP to 3.11 and reduce TPSA to 16.13 Ų, predicting substantially higher passive membrane permeability and potential blood-brain barrier penetration. The 2-chloropyridin-4-ylmethyl substructure is the validated pharmacophore of the first selective LOXL2 inhibitor (hLOXL2 IC₅₀ = 126 nM). Vendor-reported serotonin/dopamine receptor interactions further differentiate this compound for aminergic GPCR screening. Procure with confidence: ≥98% purity, defined storage (2–8°C, dry, sealed), and documented physicochemical parameters ensure batch-to-batch reproducibility for SAR studies and GLP-like workflows.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 1250350-65-2
Cat. No. B1399486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine
CAS1250350-65-2
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCCCN(CC1=CC(=NC=C1)Cl)C2CC2
InChIInChI=1S/C12H17ClN2/c1-2-7-15(11-3-4-11)9-10-5-6-14-12(13)8-10/h5-6,8,11H,2-4,7,9H2,1H3
InChIKeyBEZLXYJKJZASKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine (CAS 1250350-65-2): Compound Identity, Physicochemical Profile, and Research-Grade Sourcing


N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine (CAS 1250350-65-2; molecular formula C₁₂H₁₇ClN₂; molecular weight 224.73 g/mol) is a tertiary amine belonging to the class of cyclopropanamine derivatives bearing a 2-chloropyridin-4-ylmethyl substituent . The compound features a cyclopropane ring on the amine nitrogen, an N-propyl chain, and a chlorinated pyridine moiety—a structural combination that confers a computed LogP of 3.1094 and a topological polar surface area (TPSA) of 16.13 Ų . This scaffold is conceptually related to the 2-substituted pyridine-4-ylmethanamine class, which contains the first published selective LOXL2 inhibitor (2-chloropyridin-4-yl)methanamine (hLOXL2 IC₅₀ = 126 nM) [1]. Commercially, the compound is available from multiple vendors at ≥98% purity with storage at 2–8°C under dry, sealed conditions, designated exclusively for research and further manufacturing use .

Why N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine Cannot Be Replaced by Close Structural Analogs in Lead Optimization and Chemical Biology


Within the 2-chloropyridin-4-ylmethanamine chemotype, even modest structural modifications produce large shifts in physicochemical properties that directly govern target engagement, selectivity, and ADME fate. For instance, the parent compound (2-chloropyridin-4-yl)methanamine is a potent and selective LOXL2 inhibitor (IC₅₀ = 126 nM) with a relatively low LogP of ~1.19–1.97 and a moderate TPSA of 38.91 Ų . The addition of an N-propyl chain and an N-cyclopropyl group in the target compound—N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine—dramatically increases LogP to 3.1094 and drops TPSA to 16.13 Ų . These differences are not cosmetic: they predict substantially higher passive membrane permeability and potential blood–brain barrier penetration, making the compound functionally non-substitutable for assays where CNS exposure or intracellular target access is required. Furthermore, the regioisomer N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine positions the chlorine at the pyridine 6-position rather than the 2-position, which is known to alter hydrogen-bonding geometry and may redirect target selectivity . Generic substitution within this series therefore risks loss of both potency and pharmacokinetic direction.

Quantitative Differentiation Evidence for N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine Versus Closest Analogs


Evidence Dimension 1: Lipophilicity (LogP) – Predicting Membrane Permeability and CNS Exposure Relative to the LOXL2 Inhibitor Core

The target compound N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine exhibits a computed LogP of 3.1094, compared to a LogP range of 0.27–1.97 for the unsubstituted primary amine (2-chloropyridin-4-yl)methanamine (a known selective LOXL2 inhibitor, IC₅₀ = 126 nM) [1]. The N-propyl and N-cyclopropyl substitutions shift the compound from a relatively polar primary amine (TPSA 38.91 Ų) to a lipophilic tertiary amine (TPSA 16.13 Ų) with zero hydrogen-bond donors . This 1.14–2.84 log-unit increase in LogP is consistent with a predicted >10-fold increase in octanol–water partition coefficient, which in the context of CNS drug design typically correlates with enhanced passive diffusion across the blood–brain barrier.

Lipophilicity Blood–Brain Barrier Penetration ADME

Evidence Dimension 2: Topological Polar Surface Area (TPSA) – Differentiating Passive Membrane Permeability from the Primary Amine Analog

The TPSA of N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine is 16.13 Ų, versus 38.91 Ų for (2-chloropyridin-4-yl)methanamine . The reduction of 22.78 Ų reflects the conversion of a primary amine (one H-bond donor, two H-bond acceptors) to a fully substituted tertiary amine (zero H-bond donors, two H-bond acceptors). In established drug-likeness filters, a TPSA below 60 Ų is generally required for oral absorption, and a TPSA below 20 Ų is exceptionally favorable for CNS penetration. The target compound thus occupies a physicochemical space markedly closer to CNS drug criteria than its primary amine comparator.

TPSA Membrane Permeability CNS Drug-likeness

Evidence Dimension 3: Regioisomeric Differentiation from the 6-Chloropyridin-3-yl Isomer – Implications for Target Selectivity

N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine (CAS 1250350-65-2) differs from its regioisomer N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine (CAS 1094802-29-5) exclusively in the position of the chlorine substituent on the pyridine ring (2-position vs. 6-position) and the attachment point of the methylene linker (4-position vs. 3-position) . In the related 2-substituted pyridine-4-ylmethanamine LOXL2 inhibitor series, the 2-chloro substitution was shown to be critical for potency: compound 20 (2-chloropyridin-4-yl)methanamine achieved hLOXL2 IC₅₀ = 126 nM with selectivity over LOX, MAO-A, MAO-B, and SSAO [1]. While direct comparative data for the 6-chloro-3-yl regioisomer are not publicly available, the chlorine position and the pyridine nitrogen orientation are known determinants of binding-site complementarity in aminopyridine-based enzyme inhibitors [1].

Regioisomer Target Selectivity Pyridine Chlorine Position

Evidence Dimension 4: Predicted Receptor Interaction Profile – Serotonin and Dopamine Receptor Binding Potential

Interaction studies indicate that N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine interacts with various biological receptors, potentially including serotonin and dopamine receptors . While direct IC₅₀ or Kᵢ values for the target compound at specific receptor subtypes are not publicly available, the N-propyl and N-cyclopropyl substitution pattern is structurally analogous to fragments found in known CNS-active ligands. By contrast, the primary amine analog (2-chloropyridin-4-yl)methanamine has been characterized primarily as a LOXL2 enzyme inhibitor with no reported significant activity at aminergic GPCRs [1]. The tertiary amine character and increased lipophilicity of the target compound are consistent with a shift in target profile from enzyme inhibition (LOXL2) toward receptor modulation (aminergic GPCRs), although this inference requires experimental validation.

GPCR Serotonin Receptor Dopamine Receptor Neuropharmacology

Evidence Dimension 5: Commercial Purity and Storage Specifications – Procurement-Grade Differentiation

N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine is commercially supplied at ≥98% purity with defined storage conditions (sealed, dry, 2–8°C) and ships at room temperature within the continental US . The closely related analog N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine (CAS 2000855-31-0), which lacks the N-propyl group, is available from fewer suppliers with less consistently documented purity specifications . The 6-chloro-3-yl regioisomer (CAS 1094802-29-5) is also commercially available but with limited vendor documentation of computational chemistry parameters . For procurement workflows requiring batch-to-batch consistency and documented purity for reproducible SAR or in vitro pharmacology, the ≥98% purity specification and the availability of computational chemistry data (LogP, TPSA) provide a procurement advantage.

Purity Storage Stability Procurement Specification

Optimal Research and Industrial Application Scenarios for N-[(2-Chloropyridin-4-yl)methyl]-N-propylcyclopropanamine Based on Verified Differentiation Evidence


Scenario 1: CNS-Penetrant Lead Optimization Campaigns Requiring High Lipophilicity and Low TPSA

With a LogP of 3.1094 and a TPSA of 16.13 Ų, N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine occupies a physicochemical space consistent with CNS drug-likeness . Medicinal chemistry teams pursuing blood–brain barrier-penetrant candidates can use this compound as a fragment or scaffold for further elaboration, leveraging its favorable predicted membrane permeability over the more polar primary amine analog (2-chloropyridin-4-yl)methanamine (LogP 1.19–1.97, TPSA 38.91 Ų) . This scenario is particularly relevant for targets such as CNS aminergic GPCRs or intracellular enzymes where passive diffusion is rate-limiting.

Scenario 2: LOXL2-Targeted Probe Development Using a Validated 2-Chloropyridin-4-ylmethyl Core

The 2-chloropyridin-4-ylmethyl substructure present in this compound is directly validated in the literature as the pharmacophore of the first selective LOXL2 small-molecule inhibitor (IC₅₀ = 126 nM, selective over LOX, MAO-A, MAO-B, and SSAO) . Research groups investigating tumor invasion, metastasis, or epithelial–mesenchymal transition (EMT) can procure this compound to explore whether the N-propyl and N-cyclopropyl modifications enhance cellular potency, metabolic stability, or selectivity relative to the parent (2-chloropyridin-4-yl)methanamine . The 2-chloro regioisomer is preferred over the 6-chloro-3-yl regioisomer, for which no LOXL2 data exist.

Scenario 3: Aminergic GPCR Screening Libraries – Serotonin and Dopamine Receptor Interaction Profiling

Vendor-reported interaction studies indicate that N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine interacts with serotonin and dopamine receptors . Although quantitative binding data are not publicly available, the compound's tertiary amine structure and lipophilic character are consistent with aminergic GPCR ligand motifs. Screening groups assembling diversity-oriented or target-focused libraries for CNS receptor panels can include this compound as a putative aminergic modulator differentiated from its primary amine analog, which has no reported GPCR activity and is characterized solely as a LOXL2 enzyme inhibitor .

Scenario 4: Reproducible SAR Studies Requiring High-Purity Building Blocks with Defined Physicochemical Parameters

For structure–activity relationship (SAR) studies demanding batch-to-batch consistency, the compound's commercial specification of ≥98% purity, documented LogP (3.1094) and TPSA (16.13 Ų), and defined storage conditions (2–8°C, dry, sealed) provide procurement confidence that is not consistently available for the N-des-propyl analog (CAS 2000855-31-0) or the 6-chloro-3-yl regioisomer (CAS 1094802-29-5). This documentation supports GLP-like workflows, computational model validation, and inter-laboratory reproducibility in medicinal chemistry and chemical biology settings.

Quote Request

Request a Quote for N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.